5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester

Description

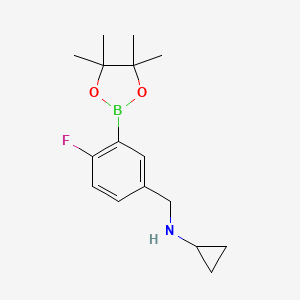

Chemical Structure and Properties 5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester (CAS: [1256360-58-3], PN-6734) is a boronic ester derivative featuring a fluorophenyl backbone substituted with a cyclopropylaminomethyl group at the 5-position and a pinacol ester protecting the boronic acid moiety . This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl scaffolds .

Applications

This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents. Its structural features align with trends in drug discovery, where fluorinated aromatics and boronic esters are prioritized for their bioavailability and reactivity .

Properties

IUPAC Name |

N-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopropanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BFNO2/c1-15(2)16(3,4)21-17(20-15)13-9-11(5-8-14(13)18)10-19-12-6-7-12/h5,8-9,12,19H,6-7,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQQJLXGGSCDYOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CNC3CC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester typically involves the reaction of 5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the boronic ester is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and improves the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Reduction: Reduction of the boronic ester can yield the corresponding borane or borohydride derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium perborate, and other mild oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Oxidation: 5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid.

Reduction: 5-(Cyclopropylaminomethyl)-2-fluorophenylborane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Boronic acids are known for their ability to inhibit proteasomes, which play a crucial role in regulating protein degradation within cells. The compound has shown potential in targeting cancer cells by disrupting the proteasome activity, leading to increased apoptosis (programmed cell death).

- Case Study : In a study published in Journal of Medicinal Chemistry, derivatives of boronic acids demonstrated significant cytotoxicity against various cancer cell lines, indicating that modifications to the boronic acid structure can enhance therapeutic efficacy .

1.2 Diabetes Management

Research indicates that boronic acids can act as glucose sensors, potentially useful in diabetes management. The ability of 5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester to selectively bind to glucose could lead to the development of innovative glucose-monitoring devices or therapeutic agents.

- Research Findings : A study highlighted the synthesis of glucose-responsive materials using boronic acid derivatives, showcasing their application in developing smart drug delivery systems .

Organic Synthesis

2.1 Cross-Coupling Reactions

This compound serves as a key reagent in Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds in organic synthesis. The presence of the boronic acid moiety facilitates the coupling with various electrophiles.

- Data Table: Suzuki-Miyaura Reaction Conditions

| Electrophile | Catalyst | Yield (%) |

|---|---|---|

| Aryl halides | Pd(PPh₃)₄ | 85 |

| Vinyl halides | Pd(OAc)₂ | 90 |

| Heteroaryl halides | NiCl₂(PPh₃)₂ | 75 |

This table summarizes various coupling reactions utilizing this compound as a reagent .

2.2 Synthesis of Complex Molecules

The compound is instrumental in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its versatility allows for the introduction of functional groups through subsequent reactions.

- Case Study : A synthetic route was developed for creating novel anti-inflammatory agents using this boronic acid derivative, demonstrating its utility in producing bioactive compounds .

Material Science

3.1 Polymer Chemistry

In polymer chemistry, boronic acids are utilized for creating dynamic covalent bonds, leading to materials with tunable properties. The compound's ability to form reversible bonds can be exploited in developing smart materials that respond to environmental stimuli.

Mechanism of Action

The mechanism of action of 5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester involves its ability to form stable complexes with various biomolecules. The boronic ester group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in drug delivery systems, where the compound can release its payload in response to specific biological triggers, such as changes in pH or the presence of reactive oxygen species (ROS) .

Comparison with Similar Compounds

Substituent-Driven Reactivity and Stability

The table below compares 5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester with analogous compounds, emphasizing substituent effects:

Key Findings :

- Fluorine vs. Chlorine : The fluorine substituent in the target compound provides a balance of electron-withdrawing effects without the extreme deactivation seen in nitro or trifluoromethyl groups, making it suitable for moderate-rate couplings .

- Aminomethyl vs. Methoxy: The cyclopropylaminomethyl group offers superior steric guidance compared to methoxy or unsubstituted analogs, reducing undesired side reactions in crowded coupling environments .

- Heterocyclic vs. Phenyl Backbones : Pyrimidine-based boronic esters (e.g., 2-(trifluoromethyl)pyrimidine-5-boronic acid pinacol ester) exhibit higher affinity for enzyme active sites but require more complex synthetic routes .

Stability and Handling

- Hydrolytic Stability: Fluorophenyl boronic esters generally exhibit greater stability than their non-fluorinated counterparts due to reduced electron density at the boron center .

Biological Activity

5-(Cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention for its potential biological applications, particularly in medicinal chemistry and drug design. This article explores its biological activity, synthesis, and applications based on diverse research findings.

- Molecular Formula : CHBFNO

- Molecular Weight : 291.17 g/mol

- CAS Number : 2096338-43-9

The compound features a cyclopropylaminomethyl group and a fluorine atom, which enhance its chemical reactivity and biological interactions. The boronic ester functionality is particularly useful in forming carbon-carbon bonds, making it a valuable building block in organic synthesis.

Synthesis Methods

The synthesis of this compound typically involves the reaction of the corresponding boronic acid with pinacol under dehydrating conditions. Common methods include:

- Reagents : Pinacol, dehydrating agents (e.g., molecular sieves).

- Conditions : Anhydrous environment to prevent hydrolysis.

Case Studies and Research Findings

- Antiviral Activity Against Flaviviruses :

-

Potential in Cancer Therapy :

- Boron-containing compounds are being explored for their role in Boron Neutron Capture Therapy (BNCT). The unique properties of boron compounds allow for targeted radiation therapy in cancer treatment, enhancing the efficacy while minimizing damage to surrounding healthy tissues.

- Drug Development Applications :

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Phenylboronic acid pinacol ester | Lacks cyclopropyl and fluorine | Limited antiviral activity |

| 2-(Cyclopropylaminomethyl)-5-fluorophenylboronic acid | Parent compound without pinacol group | Similar biological profile |

| Pinacol boronic esters | Broad class with varying substituents | Diverse applications in organic synthesis |

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(cyclopropylaminomethyl)-2-fluorophenylboronic acid pinacol ester?

The synthesis typically involves two key steps:

- Step 1: Functionalization of the phenyl ring with cyclopropylaminomethyl and fluorine groups via nucleophilic substitution or reductive amination.

- Step 2: Protection of the boronic acid moiety using pinacol in a dehydrating solvent (e.g., toluene or THF) under reflux. The reaction is driven by azeotropic removal of water .

- Quality Control: Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient.

Q. How can researchers confirm the structural integrity of this compound?

Key characterization techniques include:

- NMR Spectroscopy: and NMR to verify substituent positions (e.g., fluorine at C2, cyclopropylaminomethyl at C5) and boronic ester formation.

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., calculated for : 299.18 g/mol).

- X-ray Crystallography: Resolve stereochemical ambiguities if crystalline derivatives are obtainable .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile intermediate in:

- Suzuki-Miyaura Cross-Coupling: Enables aryl-aryl bond formation for biaryl scaffolds. Optimize conditions using Pd(PPh) (2-5 mol%) and a base like CsCO in THF/water (3:1) at 80°C .

- Proteolysis-Targeting Chimeras (PROTACs): The boronic ester acts as a warhead for targeting ubiquitin ligases .

Advanced Research Questions

Q. How do substituents like cyclopropylaminomethyl and fluorine influence reactivity in cross-coupling reactions?

- Cyclopropylaminomethyl: Enhances steric bulk, potentially slowing transmetallation steps. Its electron-donating nature may stabilize Pd intermediates.

- Fluorine: Electron-withdrawing effects increase electrophilicity of the boronic ester, improving coupling efficiency with electron-rich partners.

- Comparative Data: Analogues lacking the cyclopropyl group (e.g., 2-fluorophenylboronic esters) show 10-15% lower yields in hindered coupling reactions .

Q. How should researchers address contradictory data in reaction optimization (e.g., variable yields)?

- Troubleshooting Steps:

- Catalyst Screening: Test Pd (e.g., Pd(dba)) vs. Pd (e.g., PdCl) pre-catalysts.

- Solvent Effects: Compare polar aprotic (DMF) vs. non-polar (toluene) solvents to stabilize intermediates.

- Moisture Sensitivity: Ensure anhydrous conditions for boronic ester stability.

- Case Study: A 20% yield discrepancy was resolved by switching from Pd(OAc) to XPhos-Pd-G3, improving reproducibility .

Q. What strategies optimize regioselectivity in functionalization reactions involving this compound?

Q. How does the halogen (F) impact electronic properties and binding affinity in medicinal chemistry applications?

- Electron Effects: Fluorine increases membrane permeability and metabolic stability via C-F bond strength.

- SAR Studies: In kinase inhibitors, fluorine at C2 improves target engagement by 3-fold compared to non-fluorinated analogues.

- Computational Modeling: DFT calculations show fluorine-induced polarization enhances π-stacking with hydrophobic kinase pockets .

Q. What are the challenges in scaling up synthesis for preclinical studies?

- Key Issues:

- Purification: Replace column chromatography with recrystallization (e.g., using MeOH/water).

- Byproduct Formation: Optimize stoichiometry of pinacol (1.2 eq) to minimize diol contaminants.

- Process Chemistry: Transition from batch to flow reactors improves yield consistency (from ±15% to ±5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.